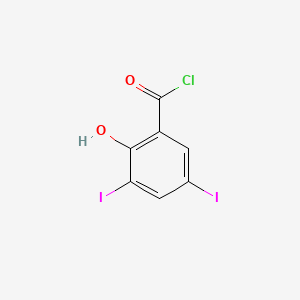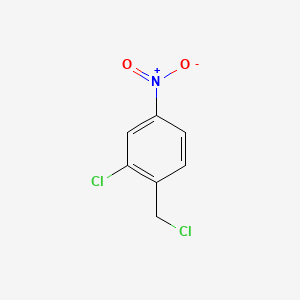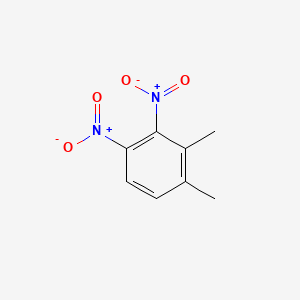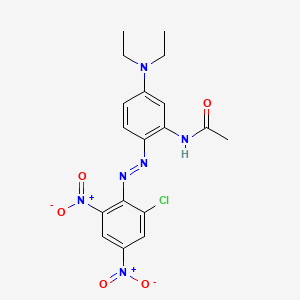
2-(4-Methylphenyl)morpholine
Descripción general
Descripción
2-(4-Methylphenyl)morpholine is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 . The compound’s structure includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 177.24 g/mol . Other computed properties include a XLogP3 of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
- Morpholine Derivatives in Neurokinin-1 Receptor Antagonism : Morpholine acetal derivatives, including 2-(4-Methylphenyl)morpholine, have been studied for their role as human neurokinin-1 (hNK-1) receptor antagonists. These compounds show promise in treating conditions like peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders due to their ability to inhibit Substance P-related responses (Hale et al., 1998).
Pharmacological Assessment
- Pharmacological Properties : A study on the synthesis and pharmacological assessment of morpholine derivatives, including 2-aryl-4-(3-arylpropyl)morpholines, has been conducted. These derivatives showed varying effects on the central nervous system in tests related to sleeping time, locomotor activity, and antidepressive activity (Avramova et al., 1998).
Antimicrobial Activity
- Antimicrobial Properties of Morpholine Derivatives : The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine was evaluated against various microorganisms, including multi-resistant strains. This study highlights the potential of morpholine derivatives in treating diseases caused by microorganisms (Oliveira et al., 2015).
Synthesis and Chemical Properties
- Synthetic Approaches : Research has been conducted on the synthesis of specific morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, demonstrating the chemical versatility and potential applications of these compounds (Tan Bin, 2011).
Thermal Degradation Studies
- Thermal Degradation : Studies on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and its oligomer–metal complex compounds have been conducted, providing insights into the thermal stability of these materials (Doğan & Kaya, 2007).
Antioxidant and Biological Activity
- Antioxidant and Biological Properties : Morpholine derivatives have been synthesized and evaluated for their antioxidant activity and potential biological actions. These studies suggest the role of morpholine derivatives in developing potent antioxidants with biological significance (Tani, Rekka & Kourounakis, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVNCBSWLLQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404707 | |
| Record name | 2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
739328-82-6 | |
| Record name | 2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





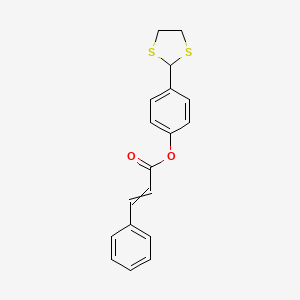

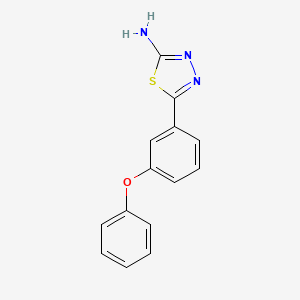
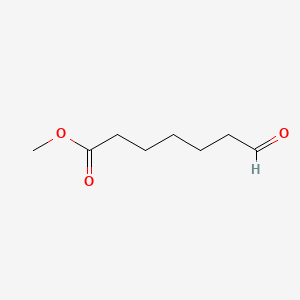
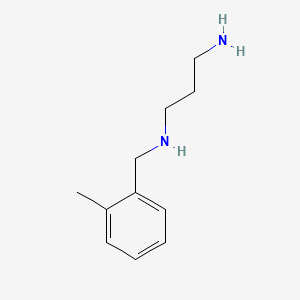

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

